

2,6-Dibromo-4-fluorotoluene molecular structure

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Compound of Interest

Compound Name: 2,6-Dibromo-4-fluorotoluene

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An In-depth Technical Guide to the Molecular Structure of **2,6-Dibromo-4-fluorotoluene**

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2,6-Dibromo-4-fluorotoluene** (CAS No. 906649-94-3), a pivotal intermediate in the synthesis of complex organic molecules. Intended for researchers, chemists, and professionals in drug development, this document delves into the structural elucidation of this compound through modern spectroscopic techniques, outlines a representative synthetic pathway, and discusses its applications. The strategic placement of bromo- and fluoro- substituents on the toluene scaffold imparts unique reactivity, making it a valuable building block in the creation of novel pharmaceuticals and agrochemicals.[\[1\]](#)

Introduction: The Strategic Importance of Halogenated Intermediates

In the landscape of synthetic organic chemistry, halogenated aromatic compounds are indispensable tools. They serve as versatile precursors for constructing complex molecular architectures through a variety of coupling reactions and substitutions. **2,6-Dibromo-4-fluorotoluene** is a prime example of such a strategically designed intermediate.[\[1\]](#) Its structure is not a random assortment of halogens; rather, it is a carefully considered arrangement designed to offer multiple, distinct reaction pathways.

The presence of fluorine, the most electronegative element, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and

modulate lipophilicity.^{[1][2]} The two bromine atoms, on the other hand, provide reactive handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental to modern drug discovery and materials science.^[1] This guide will dissect the structure of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of **2,6-Dibromo-4-fluorotoluene** is defined by its molecular structure and resulting physical properties.

Table 1: Physicochemical Properties of **2,6-Dibromo-4-fluorotoluene**

Property	Value	Source
CAS Number	906649-94-3	[3][4]
Molecular Formula	C ₇ H ₅ Br ₂ F	[5]
Molecular Weight	267.92 g/mol	[5]
IUPAC Name	2,6-Dibromo-1-fluoro-4-methylbenzene	Inferred from structure

The arrangement of the substituents on the toluene ring is critical. The methyl group is at position 1, the two bromine atoms are at positions 2 and 6 (ortho to the methyl group), and the fluorine atom is at position 4 (para to the methyl group).

Caption: Molecular structure of **2,6-Dibromo-4-fluorotoluene**.

Structural Elucidation via Spectroscopy

Confirming the molecular structure of a compound like **2,6-Dibromo-4-fluorotoluene** is achieved by synthesizing data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[\[6\]](#)

Expertise & Causality: For **2,6-Dibromo-4-fluorotoluene**, the symmetry of the molecule is a key determinant of its NMR spectrum. Due to the substitution pattern, the two aromatic protons (at C3 and C5) are chemically equivalent, as are the two bromine-bearing carbons (C2 and C6). This equivalence simplifies the spectrum and provides clear evidence for the proposed structure.

Table 2: Predicted ^1H and ^{13}C NMR Data for **2,6-Dibromo-4-fluorotoluene**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~ 2.3 - 2.5	Singlet (s)	Methyl (CH_3) protons
^1H	~ 7.0 - 7.3	Doublet (d) or Triplet (t)	Aromatic protons (H-3, H-5)
^{13}C	~ 20 - 25	Quartet (q)	Methyl carbon (CH_3)
^{13}C	~ 115 - 125 ($J_{\text{CF}} \approx 20\text{-}25\text{ Hz}$)	Doublet (d)	Aromatic carbons (C-3, C-5)
^{13}C	~ 120 - 130	Singlet (s) or Doublet (d)	Brominated carbons (C-2, C-6)
^{13}C	~ 135 - 145	Doublet (d)	Methyl-bearing carbon (C-1)
^{13}C	~ 155 - 165 ($J_{\text{CF}} \approx 240\text{-}250\text{ Hz}$)	Doublet (d)	Fluorinated carbon (C-4)

The multiplicity of the aromatic protons will be influenced by coupling to the fluorine atom ($^4\text{J}_{\text{HF}}$), potentially appearing as a triplet or a doublet of doublets depending on the resolution and coupling constants.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-Dibromo-4-fluorotoluene** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[\[7\]](#)

- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire a ^1H NMR spectrum. Following this, acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Causality: The IR spectrum provides confirmatory evidence for the aromatic ring and the presence of C-F and C-Br bonds. The C-F stretch is typically strong and found in a characteristic region of the spectrum, providing a clear diagnostic peak.

Table 3: Predicted IR Absorption Bands for **2,6-Dibromo-4-fluorotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Weak-Medium	Aromatic C-H Stretch
2980 - 2850	Weak	Aliphatic C-H Stretch (from CH ₃)
1600 - 1450	Medium-Strong	C=C Aromatic Ring Stretch
1280 - 1200	Strong	C-F Stretch
650 - 550	Medium-Strong	C-Br Stretch

Experimental Protocol: FT-IR Analysis

- Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet. If it is a low-melting solid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.[\[7\]](#)

- Background Scan: Perform a background scan of the empty sample compartment or the clean salt plates to subtract atmospheric and plate absorptions.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Causality: The most telling feature in the mass spectrum of **2,6-Dibromo-4-fluorotoluene** is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[\[8\]](#) A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[\[9\]](#) This pattern is a definitive indicator of the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for **2,6-Dibromo-4-fluorotoluene**

m/z Value	Identity	Predicted Relative Intensity
266	[M] ⁺ (contains 2 x ⁷⁹ Br)	~25% (part of 1:2:1 pattern)
268	[M+2] ⁺ (contains 1x ⁷⁹ Br, 1x ⁸¹ Br)	~50% (part of 1:2:1 pattern)
270	[M+4] ⁺ (contains 2 x ⁸¹ Br)	~25% (part of 1:2:1 pattern)
251/253/255	[M-CH ₃] ⁺	Variable
187/189	[M-Br] ⁺	Variable

Experimental Protocol: EI-MS Analysis

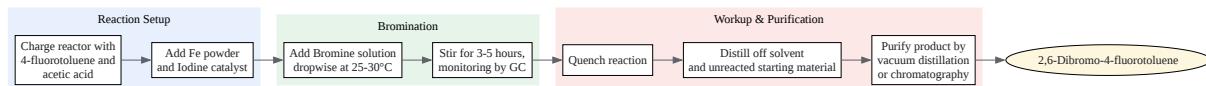
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a positively charged molecular ion and various fragments.[7]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.
- Detection: Detect the abundance of each ion to generate the mass spectrum.

Synthesis Methodology

While numerous vendors supply **2,6-Dibromo-4-fluorotoluene**, understanding its synthesis is crucial for process development and cost analysis. A logical and common approach is the direct electrophilic bromination of 4-fluorotoluene.

Trustworthiness & Logic: The choice of starting material, 4-fluorotoluene, is self-validating as it already contains the required methyl and fluoro groups in the correct para relationship. The key challenge is achieving selective di-bromination at the positions ortho to the activating methyl group without significant side reactions. The use of a Lewis acid catalyst like iron powder is a standard and reliable method to facilitate this type of aromatic halogenation.[10]



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Caption: Generalized workflow for the synthesis of **2,6-Dibromo-4-fluorotoluene**.

Experimental Protocol: Synthesis via Bromination This protocol is a representative example based on known procedures for similar transformations and should be optimized for safety and yield.[10][11]

- Reactor Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 4-fluorotoluene (1.0 eq) and glacial acetic acid.
- Catalyst Addition: Add iron powder (e.g., 0.01 eq) and a catalytic amount of iodine.
- Bromine Addition: Prepare a solution of bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture, maintaining the temperature between 25-35°C with cooling as needed.
- Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction's progress by Gas Chromatography (GC) until the starting material is consumed.
- Workup: Carefully quench the reaction with a solution of sodium bisulfite to destroy any excess bromine.
- Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure **2,6-Dibromo-4-fluorotoluene**.

Conclusion

2,6-Dibromo-4-fluorotoluene is more than just a chemical compound; it is a testament to rational molecular design. Its structure, confirmed through a combination of NMR, IR, and mass spectrometry, is optimized for synthetic utility. The fluorine atom provides a means to imbue target molecules with desirable pharmaceutical properties, while the two bromine atoms serve as versatile handles for advanced molecular construction. This guide has provided a detailed look into the structural core of this important intermediate, offering researchers the technical understanding required to leverage its full potential in the ongoing development of new medicines and materials.

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